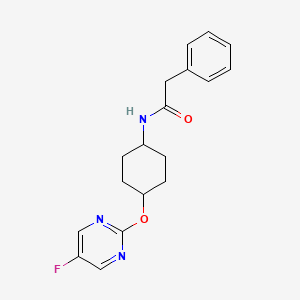
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-phenylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as 'FL118' and has been synthesized using a unique method that involves the reaction of 5-fluorouracil with cyclohexanone.
Wirkmechanismus
FL118 exerts its anti-cancer effects through multiple mechanisms of action. It inhibits the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. FL118 also inhibits the activity of MDM2, a protein that regulates the tumor suppressor protein p53. Inhibition of MDM2 leads to the stabilization and activation of p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
FL118 has been found to have low toxicity in normal cells and tissues. In preclinical studies, FL118 has been shown to induce apoptosis in cancer cells while sparing normal cells. FL118 has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FL118 is its broad-spectrum anti-cancer activity. It has shown efficacy against a wide range of cancer types, making it a promising candidate for further development. However, the limited availability of FL118 and the need for specialized equipment for its synthesis may pose limitations for lab experiments.
Zukünftige Richtungen
For FL118 research include further preclinical studies to assess its efficacy in combination with other anti-cancer agents. Additionally, clinical trials are needed to evaluate the safety and efficacy of FL118 in humans. Further research is also needed to explore the potential of FL118 in the treatment of other diseases, such as neuropathic pain and opioid addiction.
Conclusion:
FL118 is a promising compound with potential therapeutic applications in cancer treatment and other diseases. Its unique mechanism of action and low toxicity make it an attractive candidate for further research and development. Further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of FL118.
Synthesemethoden
The synthesis of FL118 involves the reaction of 5-fluorouracil with cyclohexanone under controlled conditions. This reaction results in the formation of a cyclohexyl intermediate that is then reacted with 2-phenylacetamide to yield FL118. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
FL118 has shown promising results in preclinical studies for the treatment of various types of cancer, including pancreatic, lung, colon, and breast cancer. It has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. FL118 has also been found to be effective in overcoming drug resistance in cancer cells. Additionally, FL118 has shown potential in the treatment of neuropathic pain and opioid addiction.
Eigenschaften
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-14-11-20-18(21-12-14)24-16-8-6-15(7-9-16)22-17(23)10-13-4-2-1-3-5-13/h1-5,11-12,15-16H,6-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVVUJKLZMWNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

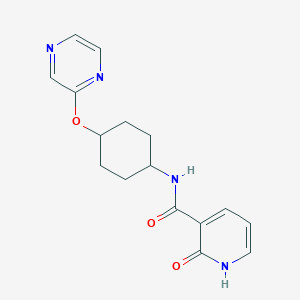
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)
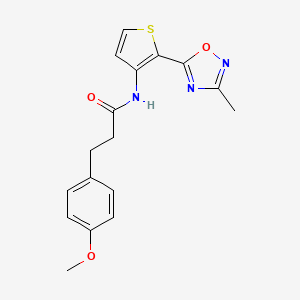

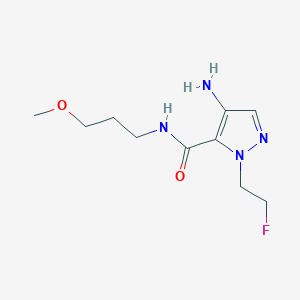

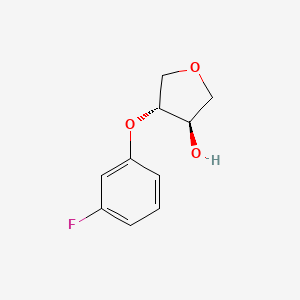
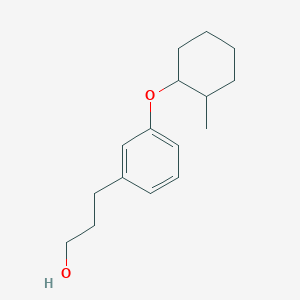

![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)
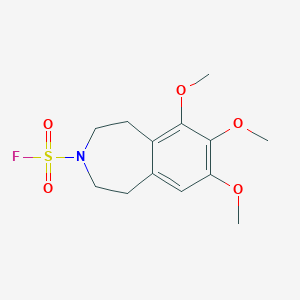
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005881.png)
![4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3005882.png)
